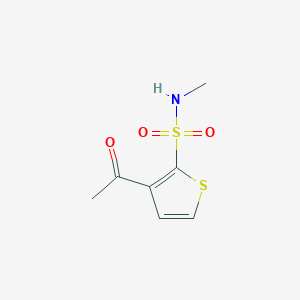
2-肼基吡啶
描述
2-Hydrazinopyridine (2HP) is a compound that has been studied for its role as an irreversible inhibitor of copper amine oxidases (CAOs). It is known to react with the cofactor TPQ within these enzymes, forming a chromophore that absorbs light at a specific wavelength, indicating the formation of a stable adduct .
Synthesis Analysis
The synthesis of 2-hydrazinopyridine derivatives has been explored in various studies. One approach involves the metal-free regioselective hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate, which is notable for its functional group tolerance and efficiency . Another method describes the synthesis of 2,6-bis-hydrazinopyridine, which serves as a precursor for a variety of 2,6-bis-pyrazolylpyridines . Additionally, a novel synthesis of 2-alkyl- and 2-phenyl-5-hydrazinopyridine from pyridine has been developed using nucleophilic addition followed by mild air oxidation .
Molecular Structure Analysis
The molecular structure of 2HP and its derivatives has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the structure of a model compound for the 2HP adduct was determined using NMR spectroscopy and X-ray crystallography, revealing that it exists predominantly as the azo form . The crystal and molecular structures of other derivatives, such as 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, have been determined, showing that the molecule consists of two nearly planar pyridine subunits with a bent hydrazo-bridge .
Chemical Reactions Analysis
2HP is involved in various chemical reactions, particularly as an inhibitor in enzyme catalysis. It reacts with the TPQ cofactor in CAOs, leading to the formation of a hydrazone adduct that is stabilized by hydrogen-bonding interactions within the active site . Other chemical reactions include the catalytic N-arylation of azo-function, which leads to the isolation of fluorescent 2-pyridyl-substituted hydrazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2HP and its derivatives have been studied through spectroscopic methods and quantum chemical calculations. The vibrational characteristics of the hydrazo-bond have been reported, with a focus on the inter- and intra-molecular hydrogen bonds formed in the studied systems . Additionally, the absorption and fluorescence spectroscopic properties of these compounds have been investigated, revealing solvent effects and the influence of temperature and pH on the absorption spectra .
科学研究应用
铜胺氧化酶的抑制
2-肼基吡啶 (2HP) 作为铜胺氧化酶 (CAOs) 的不可逆抑制剂,CAOs 是胺氧化脱氨作用中至关重要的酶。Mure 等人 (2005) 研究了 2HP 和大肠杆菌胺氧化酶 (ECAO) 之间的相互作用,结果表明 2HP 与 ECAO 中的 TPQ 辅因子形成腙加合物,影响了酶的活性 (Mure 等人,2005)。
三唑并吡啶的合成
Schmidt 和 Qian (2013) 探讨了 2-肼基吡啶与乙基亚胺酸酯之间的反应,以合成 [1,2,4] 三唑并[4,3-a] 吡啶,这是一种具有潜在药用价值的化合物。该合成在温和条件下实现,并证明了 2-肼基吡啶在形成多种三唑并吡啶方面的多功能性 (Schmidt 和 Qian,2013)。
双吡唑基吡啶的制备
Brien、Garner 和 Pinney (2006) 报道了 2,6-双肼基吡啶的合成和表征,该化合物用于制备各种 2,6-双吡唑基吡啶。这些化合物在新型材料和药物开发中具有应用 (Brien 等人,2006)。
Zn(II) 的荧光化学传感器
Li、Li 和 He (2016) 利用吡哆醛-2-肼基吡啶席夫碱开发了一种荧光化学传感器,用于检测水溶液中的 Zn(II) 离子。该应用在生物成像和环境监测中尤为重要 (Li、Li 和 He,2016)。
与糖的相互作用
El Ashry 和 Abdul-Ghani (2004) 研究了 2-肼基吡啶与各种糖反应生成腙。这些化合物是 1,2,4-三唑并[4,3-a] 吡啶的 seco C-核苷的前体,在核酸化学中很重要 (El Ashry 和 Abdul-Ghani,2004)。
吡啶的合成
Zhang 和 Tan (2000) 开发了一种合成 2-烷基-和 2-苯基-5-肼基吡啶的方法,展示了其在吡啶衍生物的各种合成途径中的潜力 (Zhang 和 Tan,2000)。
具有生物活性的金属配合物
El-Sherif 等人 (2018) 由 2-肼基吡啶合成了新型腙化合物,并研究了它们的镍(II) 和铜(II) 配合物,揭示了显着的抗菌和抗肿瘤活性 (El-Sherif 等人,2018)。
安全和危害
2-Hydrazinopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Relevant Papers
A paper titled “Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS” discusses the use of 2-Hydrazinopyridine to derivatize and quantify physiologically relevant steroid hormones . Another paper titled “Methods for the Synthesis of Hydrazinopyridines and Some of Their …” reviews the synthesis of hydrazinopyridines, their properties, and their application in various fields over the last 30 years .
作用机制
Target of Action
2-Hydrazinopyridine, also known as 2-hydrazinylpyridine, primarily targets copper amine oxidases (CAOs) . These enzymes play a crucial role in the metabolism of biogenic amines, including neurotransmitters and trace amines . Another significant target is the organic co-factor 2,4,5-trihydroxyphenylalanine quinone .
Mode of Action
2-Hydrazinopyridine acts as an irreversible inhibitor of copper amine oxidases . It reacts directly at the C5 position of the TPQ cofactor, yielding an intense chromophore . This interaction results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of biogenic amines .
Biochemical Pathways
The primary biochemical pathway affected by 2-Hydrazinopyridine is the metabolism of biogenic amines . By inhibiting copper amine oxidases, it disrupts the normal metabolic processes of these amines, which can have downstream effects on various physiological functions, including neurotransmission .
Pharmacokinetics
It has been identified in human blood, suggesting that it can be absorbed and distributed in the body
Result of Action
The inhibition of copper amine oxidases by 2-Hydrazinopyridine can lead to changes in the levels of biogenic amines in the body . This can potentially affect various physiological processes, including neurotransmission . Additionally, 2-Hydrazinopyridine has been used in the development of probes for the dual sensing of Zn(2+) and Cd(2+) via near-infrared fluorescence .
Action Environment
The action of 2-Hydrazinopyridine can be influenced by environmental factors. For instance, the formation of a band at 435 nm when 2-Hydrazinopyridine reacts with the organic co-factor 2,4,5-trihydroxyphenylalanine quinone shifts to 526 nm around 60 degrees Celsius This suggests that temperature can affect the compound’s action
属性
IUPAC Name |
pyridin-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-8-5-3-1-2-4-7-5/h1-4H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWELCUKYUCBVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063651 | |
| Record name | 2-Hydrazinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinopyridine | |
CAS RN |
4930-98-7 | |
| Record name | 2-Hydrazinopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4930-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazinopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004930987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydrazinopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-hydrazinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydrazinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDRAZINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2NH3RN7C3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-hydrazinopyridine?
A1: 2-Hydrazinopyridine has a molecular formula of C5H7N3 and a molecular weight of 109.13 g/mol.
Q2: Are there any characteristic spectroscopic data available for 2-Hydrazinopyridine?
A2: Yes, researchers frequently utilize techniques like UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopy to characterize 2-Hydrazinopyridine and its derivatives. [, , , , ]
Q3: How does 2-hydrazinopyridine interact with copper amine oxidases (CAOs)?
A3: 2-Hydrazinopyridine acts as an irreversible inhibitor of CAOs. It binds covalently to the C5 position of the 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor, forming a stable adduct. This interaction mimics the substrate Schiff base intermediate formed during the enzyme's catalytic cycle. [, , ]
Q4: What is the significance of Asp383 in the interaction between 2-hydrazinopyridine and Escherichia coli amine oxidase (ECAO)?
A4: Asp383 is crucial for 2-hydrazinopyridine binding and ECAO activity. It acts as the catalytic base, abstracting a proton during the reaction with substrates. 2-Hydrazinopyridine's nitrogen atom at this position prevents proton abstraction, leading to irreversible inhibition. [, ]
Q5: How does the Y369F mutation in ECAO affect its interaction with 2-hydrazinopyridine?
A5: The Y369F mutation in ECAO, replacing tyrosine with phenylalanine, alters the enzyme's reactivity with 2-hydrazinopyridine. It leads to more efficient formation of a specific adduct (λmax = 525 nm), potentially due to increased TPQ adduct mobility within the active site. []
Q6: Can 2-hydrazinopyridine be used in the synthesis of other compounds?
A6: Yes, 2-hydrazinopyridine is a valuable reagent in synthesizing various heterocyclic compounds. It reacts with allenic and acetylenic nitriles to produce 5-amino-3-alkyl-1-(2-pyridyl)pyrazoles. [] It can also react with α-keto acids in a potassium iodide-catalyzed oxidative cyclization to produce 1,2,4-triazolo[4,3-a]pyridines. []
Q7: Can you provide an example of a one-pot synthesis using 2-hydrazinopyridine?
A7: One example is the KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines to efficiently synthesize substituted 1,2,4-triazolo[4,3-a]pyridines. [] Another example is the electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates to yield a variety of 3-amino-[1,2,4]-triazolopyridines and related heterocycles. []
Q8: Have computational methods been applied to study 2-hydrazinopyridine and its derivatives?
A8: Yes, computational tools like DFT calculations are used to study the electronic structure, geometry, and properties of 2-hydrazinopyridine complexes. These methods assist in understanding spectroscopic data and predicting reactivity. [, , ]
Q9: How do structural modifications of 2-hydrazinopyridine affect its biological activity?
A9: Modifications to the pyridine ring or the hydrazine moiety can significantly impact 2-hydrazinopyridine's biological activity. For example, substituting the hydrazine nitrogen with alkyl or aryl groups can influence its binding affinity towards enzymes like CAOs. [, ]
Q10: Are there any studies on formulating 2-hydrazinopyridine derivatives for improved stability or delivery?
A10: Research has explored conjugating 2-hydrazinopyridine derivatives to drug delivery systems like nanoparticles or incorporating them into biocompatible polymers to enhance their stability and delivery to specific targets. []
A10: Information about SHE regulations, toxicology, and safety is not explicitly discussed in the provided research excerpts.
Q11: Have any in vivo studies been conducted using 2-hydrazinopyridine or its derivatives?
A11: Yes, researchers have investigated the biological activity of 2-hydrazinopyridine derivatives in animal models. For instance, a cobalt(II) diacetyl monoxime-2-hydrazinopyridine complex demonstrated promising antitumor activity against murine Ehrlich ascites carcinoma in vivo. []
Q12: What about the in vivo efficacy of estradiol conjugated with a 2-hydrazinopyridine derivative?
A12: Studies have shown that a 17α-estradiol derivative conjugated with a 2-hydrazinopyridine derivative exhibited high binding affinity for the estrogen receptor when complexed with rhenium. This finding suggests its potential as a model for developing diagnostic imaging agents for breast tumors. []
Q13: Has 2-hydrazinopyridine been investigated for antimicrobial applications?
A13: Yes, researchers have synthesized and evaluated novel benzimidazole, benzoxazole, and benzothiazole derivatives containing a 2-hydrazinopyridine-derived pyrazole moiety for antimicrobial activity. []
A13: Information on PK/PD, in vitro efficacy beyond antimicrobial studies, and resistance mechanisms is not explicitly discussed in the provided research excerpts.
Q14: Are there any specific drug delivery strategies being explored for 2-hydrazinopyridine-based compounds?
A14: While not extensively discussed in the provided abstracts, one study highlights the potential use of cellulose nanocrystals functionalized with 2-hydrazinopyridine-containing polymers for targeted radiotherapeutic applications in cancer treatment. []
A14: Information on other drug delivery approaches and biomarkers associated with 2-hydrazinopyridine is not explicitly discussed in the provided research excerpts.
Q15: What analytical techniques are commonly used to characterize and quantify 2-hydrazinopyridine and its derivatives?
A15: Various techniques, including HPLC, IR spectroscopy, NMR spectroscopy, FAB mass spectrometry, and elemental analysis, are frequently employed to characterize and quantify 2-hydrazinopyridine and its derivatives. [, , ]
A15: Specific details about analytical method validation, quality control, and assurance for 2-hydrazinopyridine are not explicitly provided in the research excerpts.
A15: The provided research excerpts do not contain specific information regarding the environmental impact, dissolution, or solubility of 2-hydrazinopyridine.
A15: Information regarding immunogenicity, drug-transporter and drug-metabolizing enzyme interactions, and biocompatibility of 2-hydrazinopyridine is not available in the provided research excerpts.
A15: The provided research excerpts do not offer insights into alternatives, recycling, waste management practices, or research infrastructure related to 2-hydrazinopyridine.
Q16: What is the historical context of 2-hydrazinopyridine in analytical chemistry?
A16: 2-hydrazinopyridine and its sulfonated derivatives have a history of use as colorimetric reagents in analytical chemistry, particularly for the complexometric titration of copper. []
Q17: Are there any notable examples of cross-disciplinary applications involving 2-hydrazinopyridine?
A17: Research utilizing 2-hydrazinopyridine spans multiple disciplines. For instance, in material science, it has been employed in developing fluorescent probes for detecting cadmium ions. [] In medicinal chemistry, 2-hydrazinopyridine derivatives have been explored for their antitumor and antimicrobial properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















